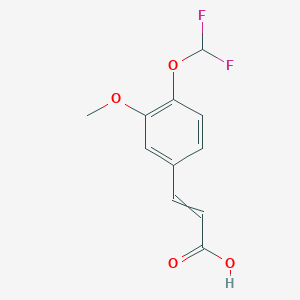

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-(difluorometoxi)-3-metoxicinámico es un compuesto orgánico caracterizado por la presencia de grupos difluorometoxi y metoxi unidos a un esqueleto de ácido cinámico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común implica la O-alquilación de 4-difluorometoxi-3-hidroxibenzaldehído seguida de oxidación y reacciones posteriores para introducir la parte del ácido cinámico . Las condiciones de reacción a menudo incluyen el uso de bases como el hidróxido de sodio o el terc-butóxido de potasio para facilitar el paso de O-alquilación .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactivos y condiciones más económicos que garanticen un alto rendimiento y pureza. Por ejemplo, se ha demostrado que el uso de hidróxido de sodio en el paso final de la síntesis es más rentable para la producción a escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-(difluorometoxi)-3-metoxicinámico puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Conversión del grupo metoxi a un grupo hidroxilo.

Reducción: Reducción del doble enlace del ácido cinámico para formar el ácido saturado correspondiente.

Sustitución: Reacciones de sustitución aromática electrofílica, particularmente en las posiciones orto y para con respecto al grupo metoxi.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el clorito de sodio y el ácido sulfámico en acetonitrilo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) bajo gas hidrógeno.

Sustitución: Reactivos electrofílicos como el bromo o los agentes nitrantes en condiciones ácidas.

Principales productos:

Oxidación: Formación de ácido 4-(difluorometoxi)-3-hidroxicinámico.

Reducción: Formación de ácido 4-(difluorometoxi)-3-metoxicinámico.

Sustitución: Formación de diversos derivados sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido 4-(difluorometoxi)-3-metoxicinámico tiene varias aplicaciones en la investigación científica:

Industria: Utilizado en el desarrollo de materiales con propiedades específicas, como una mayor estabilidad y reactividad.

Mecanismo De Acción

El mecanismo de acción del ácido 4-(difluorometoxi)-3-metoxicinámico implica su interacción con los objetivos y vías moleculares. Por ejemplo, se ha demostrado que inhibe la transformación epitelial-mesenquimal inducida por TGF-β1 al reducir los niveles de fosforilación de las proteínas Smad2/3 . Esta inhibición evita la formación del complejo Smad2/3-Smad4, reduciendo así la expresión de los genes implicados en la fibrosis .

Compuestos similares:

- Ácido 4-difluorometoxi-3-hidroxicinámico

- Ácido 4-difluorometoxi-3-metoxicinámico

- Ácido 3-ciclopropilmetoxí-4-(difluorometoxi)benzoico

Comparación: El ácido 4-(difluorometoxi)-3-metoxicinámico es único debido a la presencia de grupos difluorometoxi y metoxi, que confieren propiedades químicas distintas como una mayor lipofilia y una posible actividad biológica. En comparación con sus análogos, este compuesto puede presentar diferentes perfiles de reactividad y estabilidad, lo que lo convierte en un compuesto valioso para aplicaciones específicas en productos farmacéuticos y ciencia de materiales .

Comparación Con Compuestos Similares

- 4-Difluoromethoxy-3-hydroxycinnamic acid

- 4-Difluoromethoxy-3-methoxybenzoic acid

- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Comparison: 4-(Difluoromethoxy)-3-methoxycinnamic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential biological activity. Compared to its analogs, this compound may exhibit different reactivity and stability profiles, making it a valuable compound for specific applications in pharmaceuticals and materials science .

Propiedades

Fórmula molecular |

C11H10F2O4 |

|---|---|

Peso molecular |

244.19 g/mol |

Nombre IUPAC |

3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15) |

Clave InChI |

WLTUXAUWAGSABF-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)

![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)

![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)

![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)